

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Methylpyrazine-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of **5-Methylpyrazine-2-carbohydrazide**. It includes a summary of its characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action, particularly as a urease inhibitor.

Core Properties of 5-Methylpyrazine-2-carbohydrazide

5-Methylpyrazine-2-carbohydrazide is a pyrazine derivative that has garnered interest for its potential biological activities. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₄ O	[1]
Molecular Weight	152.15 g/mol	[2]
Appearance	Creamy coloured crystals	
Melting Point	253-254 °C	[2]
Solubility	Soluble in chloroform, acetone, dimethyl sulfoxide	[2]

Table 2: Spectroscopic Data

Technique	Key Data Points	Source
FT-IR (cm ⁻¹)	3296, 3014 (N-H stretching), 1678 (C=O stretching), 1579, 1521	[2]
¹ H NMR (CDCl ₃ , δ ppm)	2.71 (s, 3H, CH ₃), 7.42 (d, 2H), 7.78 (d, 1H), 10.73 (s, 1H, NH)	[2]
¹³ C NMR (DMSO, δ ppm)	21.45 (CH ₃), 128.83 (2C, pyrazine ring), 159.69 (C=O)	[2]
Mass Spectrometry (EIMS: m/z (%)	152 [M] ⁺	[2]

Synthesis and Characterization

The synthesis of **5-Methylpyrazine-2-carbohydrazide** is typically achieved through a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

1. Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate)

- Objective: To convert 5-methylpyrazine-2-carboxylic acid to its methyl ester.

- Materials: 5-methylpyrazine-2-carboxylic acid, Methanol (CH_3OH), Concentrated Sulfuric Acid (H_2SO_4).
- Procedure:
 - Dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for approximately 5 hours.
 - After cooling, evaporate the solvent under reduced pressure to obtain the crude methyl ester.

2. Synthesis of **5-Methylpyrazine-2-carbohydrazide**

- Objective: To convert the methyl ester to the corresponding carbohydrazide.
- Materials: Methyl 5-methylpyrazine-2-carboxylate, Hydrazine hydrate (80%), Methanol.
- Procedure:
 - Dissolve the methyl 5-methylpyrazine-2-carboxylate in methanol.
 - Add a twofold molar excess of 80% hydrazine hydrate.
 - Reflux the reaction mixture for 4 hours.^[3]
 - Distill off the methanol.
 - Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy colored crystals of **5-Methylpyrazine-2-carbohydrazide**.^[3]

3. Characterization Protocols

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a KBr pellet of the synthesized compound or analyze as a thin film.

- Record the spectrum over a range of 4000-400 cm⁻¹.
- Identify characteristic peaks for N-H, C=O, and aromatic C-N stretching vibrations.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer.
 - Obtain the electron ionization mass spectrum.
 - Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

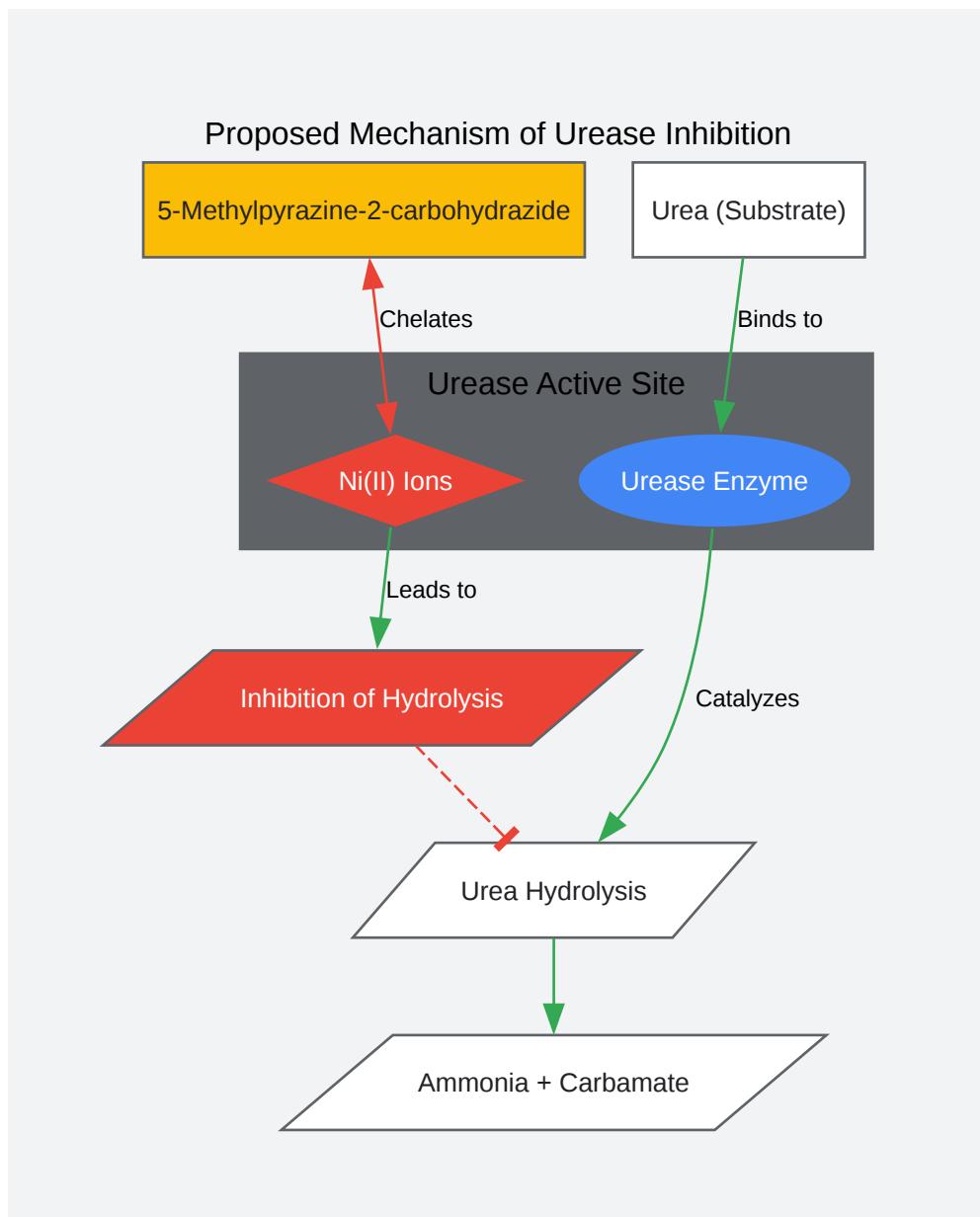
Biological Activity and Potential Signaling Pathways

5-Methylpyrazine-2-carbohydrazide and its derivatives have been investigated for a range of biological activities, including urease inhibition, antioxidant, antimicrobial, and anti-tubercular effects.[1][5]

Urease Inhibition

Hydrazide and its hydrazone derivatives are known to be effective inhibitors of the enzyme urease.[4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as *Helicobacter pylori*. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the enzyme by the carbohydrazide moiety.

While the precise signaling pathway for **5-Methylpyrazine-2-carbohydrazide**'s urease inhibition has not been explicitly detailed in the literature, a plausible mechanism can be proposed based on the known interactions of hydrazones with the urease active site.



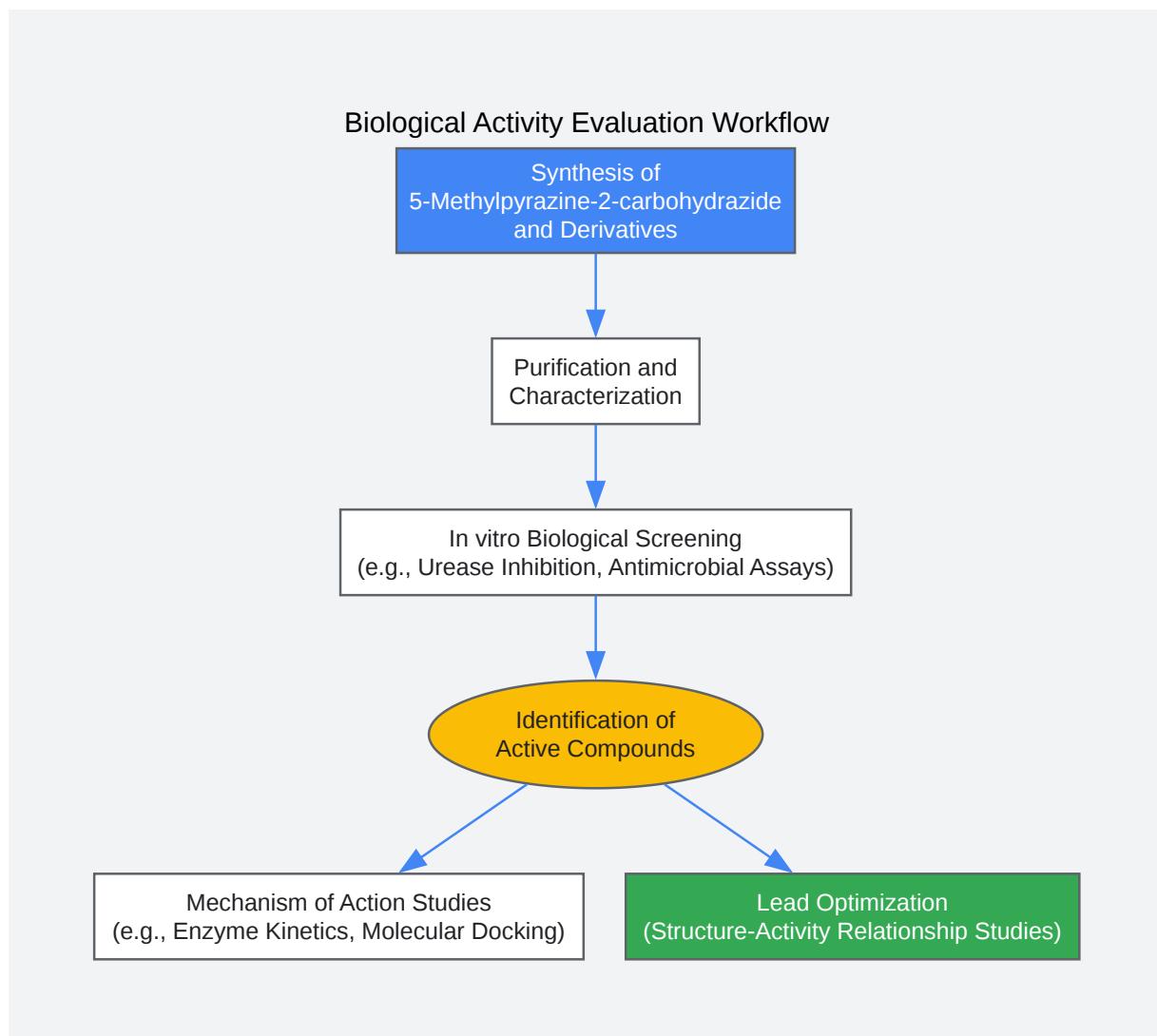
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Caption: Proposed mechanism of urease inhibition.

Antimicrobial and Anti-tubercular Activity

Derivatives of **5-methylpyrazine-2-carbohydrazide** have demonstrated notable anti-tubercular activity against *Mycobacterium tuberculosis*.^[1] The pyrazine ring is a key component of the first-line anti-tubercular drug pyrazinamide. The mechanism of action is thought to involve the conversion of the compound to its acidic form, which disrupts membrane potential and transport in *M. tuberculosis*.

The general workflow for evaluating the biological activity of such compounds is outlined below.



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Caption: Workflow for biological activity evaluation.

While a specific signaling pathway for the antimicrobial effects of **5-Methylpyrazine-2-carbohydrazide** is not well-established, some pyrazine derivatives have been shown to inhibit pathways like NF-κB, AKT, and ERK, which are crucial for cell survival and proliferation. Further research is needed to determine if **5-Methylpyrazine-2-carbohydrazide** acts through similar mechanisms.

Conclusion

5-Methylpyrazine-2-carbohydrazide is a versatile scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and it exhibits a range of interesting biological activities, particularly as an inhibitor of urease and as a potential anti-tubercular agent. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for improved potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

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